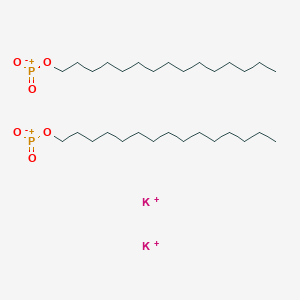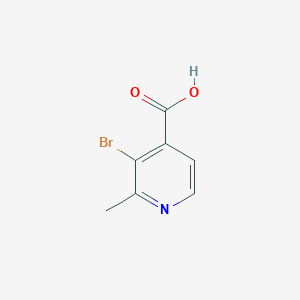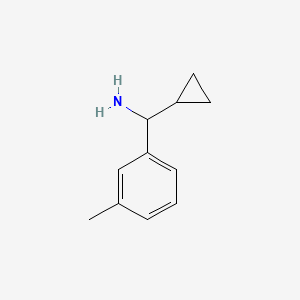
1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride typically involves several steps:
-
Synthesis of 1-(5-Phenylpyridin-2-yl)ethan-1-one
Reactants: Phenylboronic acid, 2-acetyl-5-bromopyridine, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
Conditions: The reaction is carried out under nitrogen atmosphere in toluene and water at 105°C.
-
Reduction to 1-(5-Phenylpyridin-2-yl)ethan-1-amine
Reactants: 1-(5-Phenylpyridin-2-yl)ethan-1-one and a reducing agent such as sodium borohydride.
Conditions: The reaction is typically performed in an alcohol solvent like methanol at room temperature.
-
Formation of the dihydrochloride salt
Reactants: 1-(5-Phenylpyridin-2-yl)ethan-1-amine and hydrochloric acid.
Conditions: The amine is dissolved in an appropriate solvent, and hydrochloric acid is added to form the dihydrochloride salt.
Analyse Chemischer Reaktionen
1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduction can convert ketones to alcohols or amines to their corresponding alkylamines.
-
Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Products: Substitution reactions can introduce halogen atoms into the pyridine ring or the phenyl group.
Wissenschaftliche Forschungsanwendungen
1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
-
Medicinal Chemistry
- Used as a building block for the synthesis of pharmaceutical compounds.
- Potential applications in the development of drugs targeting neurological disorders.
-
Organic Synthesis
- Serves as an intermediate in the synthesis of more complex organic molecules.
- Utilized in the preparation of heterocyclic compounds with potential biological activity.
-
Biological Research
- Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
- Studied for its potential effects on cellular signaling pathways.
-
Industrial Applications
- Used in the production of specialty chemicals and materials.
- Potential applications in the development of novel catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound may interact with neurotransmitter receptors in the brain, influencing neuronal activity.
- Potential targets include G-protein coupled receptors and ion channels.
-
Pathways Involved
- The compound may modulate signaling pathways involved in neurotransmission and synaptic plasticity.
- It may also affect pathways related to inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds:
-
5-Phenylpyridin-2-amine
- Similar structure but lacks the ethan-1-amine group.
- Used in the synthesis of various heterocyclic compounds .
-
1-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
- Contains a fluorine atom instead of a phenyl group.
- Studied for its potential applications in medicinal chemistry .
-
2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride
- Contains a pyrrolidine ring instead of a pyridine ring.
- Investigated for its potential effects on neurotransmitter systems .
Eigenschaften
Molekularformel |
C13H16Cl2N2 |
|---|---|
Molekulargewicht |
271.18 g/mol |
IUPAC-Name |
1-(5-phenylpyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10(14)13-8-7-12(9-15-13)11-5-3-2-4-6-11;;/h2-10H,14H2,1H3;2*1H |
InChI-Schlüssel |
QADRMWMQKPOBAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=C(C=C1)C2=CC=CC=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B15090021.png)
![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate](/img/structure/B15090037.png)


![Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15090067.png)
![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)







